molecular formula C25H39N3O2 B1167869 phoR protein CAS No. 107121-16-4

phoR protein

Cat. No.: B1167869
CAS No.: 107121-16-4
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Description

The PhoR Protein is a transmembrane histidine kinase and core component of bacterial two-component regulatory systems that enable adaptation to environmental phosphate limitation . This sensor kinase functions as a bifunctional switch, acting as an autokinase that donates a phosphoryl group to its cognate response regulator, PhoB, under phosphate-limiting conditions . When phosphate is abundant, PhoR switches to a phospho-PhoB phosphatase role, deactivating the response . The mechanism of signal perception is indirect; PhoR, which lacks a large periplasmic domain, senses the conformational status of the high-affinity phosphate transporter PstSCAB through interaction with the PhoU adaptor protein . This interaction with PhoU occurs via the cytoplasmic PAS domain of PhoR, forming a key part of the signaling complex that controls the balance between its kinase and phosphatase activities . PhoR is therefore essential for studies of the bacterial Pho regulon, a network of genes involved in phosphate scavenging, transport, and metabolism . Research applications for this protein include in vitro phosphorylation assays, investigation of protein-protein interactions within signaling complexes, and elucidating the molecular basis of bacterial adaptation to nutrient stress.

Properties

CAS No.

107121-16-4

Molecular Formula

C25H39N3O2

Synonyms

phoR protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Phor Protein

Subcellular Localization and Membrane Topology

PhoR functions as a membrane-associated protein, primarily located in the inner or plasma membrane of bacterial cells. fishersci.atguidetopharmacology.org Its topology is crucial for its sensing and signaling functions, positioning different domains in specific cellular compartments. The protein structure typically includes transmembrane helices that anchor it within the membrane. fishersci.atguidetopharmacology.org These transmembrane segments flank an extracytosolic (periplasmic) region and connect to intracellular domains situated within the cytoplasm. fishersci.atguidetopharmacology.org

Studies utilizing techniques like pho-lac reporter fusions have been instrumental in experimentally determining the topology of membrane proteins such as PhoR, by assessing the activity of reporter enzymes in different cellular compartments when fused to various parts of the target protein. amdb.onlinemicrobenotes.comtci-chemical-trading.comnih.gov

Based on experimental data and predictions, the PhoR protein from Escherichia coli (strain K12), for instance, exhibits a multi-pass membrane topology. fishersci.at

Topological FeaturePosition (Residues)LocationSource
Topological domain1-9CytoplasmicCurated
Transmembrane10-28HelicalCurated
Topological domain29-32PeriplasmicCurated
Transmembrane33-51HelicalCurated
Topological domain52-431CytoplasmicCurated

Note: This table is a representation of data points regarding PhoR topology. In an interactive format, this table could allow sorting or filtering.

While some PhoR homologs may possess a significant periplasmic domain, the E. coli PhoR is described as not containing a substantial periplasmic domain, suggesting its PAS domain, which is located cytoplasmically in this case, might sense an intracellular signal or interact with other cytoplasmic proteins like PhoU. nih.gov

Functional Domains: Sensor, Dimerization, and Catalytic Domains

Per-ARNT-Sim (PAS) Domain

The Per-ARNT-Sim (PAS) domain serves as a versatile sensor module found in proteins across all kingdoms of life. guidetopharmacology.orgwikipedia.orgnih.gov PAS domains are known to sense a diverse array of signals, including light, oxygen, redox potential, and various small molecules. guidetopharmacology.orgwikipedia.orgnih.gov They can also mediate protein-protein interactions. wikipedia.org

In PhoR, the PAS domain acts as the primary sensor. Although the amino acid sequences of different PAS domains can vary significantly, their three-dimensional structures generally exhibit a conserved alpha/beta fold, typically featuring a central five-stranded antiparallel beta-sheet. wikipedia.org The extracytoplasmic domain of Bacillus subtilis PhoR has been shown to form a PAS-like fold, similar to that found in other bacterial sensor histidine kinases. This suggests a conserved structural basis for signal perception. While many PAS domains bind cofactors, the specific ligand or signal sensed directly by the PhoR PAS domain is not always known and can vary between bacterial species. wikipedia.org In E. coli PhoR, the PAS domain is located cytoplasmically and is thought to sense a cytoplasmic signal or interact with the protein PhoU as part of a phosphate-sensing complex. nih.gov

Dimerization and Histidine Phosphotransfer (DHp) Domain

The Dimerization and Histidine Phosphotransfer (DHp) domain is a conserved feature of histidine kinases. wikipedia.orgfishersci.caguidetopharmacology.org This domain is responsible for the dimerization of the this compound, which is essential for its function. wikipedia.orgwikipedia.orgguidetopharmacology.org In the dimeric state, the DHp domains from each monomer interact, often forming a four-helix bundle structure.

Crucially, the DHp domain contains the conserved histidine residue that undergoes autophosphorylation upon signal perception by the sensor domain. wikipedia.org This histidine residue serves as the site for the initial phosphotransfer from ATP. wikipedia.orgwikipedia.org Structural studies of DHp domains from various histidine kinases, including a reported structure for the DHp domain of Mycobacterium tuberculosis PhoR, highlight the helical nature of this domain and the position of the phosphorylatable histidine within this structure. wikipedia.orgguidetopharmacology.org The structural plasticity of the DHp domain and its interactions with other domains are important for regulating catalytic activity. nih.gov

Catalytic and ATP-Binding (CA) Domain

The Catalytic and ATP-Binding (CA) domain is located at the C-terminus of PhoR and is responsible for the enzymatic activity of the kinase. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org This domain contains the binding site for ATP, the phosphate (B84403) donor in the autophosphorylation reaction. wikipedia.orgwikipedia.org The CA domain catalyzes the transfer of the gamma phosphoryl group from ATP to the conserved histidine residue in the DHp domain. wikipedia.orgwikipedia.org

The structure of the CA domain is typically an alpha/beta sandwich fold and contains conserved motifs (such as the N, G1, F, and G2 boxes) involved in ATP binding and catalysis. While structures for many histidine kinase CA domains have been determined, the crystal structure of the CA domain of PhoR from Vibrio cholerae has also been reported, providing specific insights into the structural features of this domain in a PhoR homolog. wikipedia.org The interaction and relative orientation between the CA and DHp domains are critical for modulating the kinase and phosphatase activities of PhoR. nih.gov

Structural Insights into PhoR Conformation and Dynamics

PhoR functions as a homodimer, and its biological activity is intimately linked to its conformational state and dynamics. wikipedia.orgwikipedia.orgguidetopharmacology.org Structural studies, often employing techniques such as X-ray crystallography and molecular modeling, provide crucial insights into the arrangement and interactions of PhoR's domains. wikipedia.orgwikipedia.orgguidetopharmacology.org

The dimerization interface is primarily located within the DHp domain. wikipedia.orgguidetopharmacology.org The relative positioning and flexibility between the sensor, DHp, and CA domains are dynamic and play a significant role in signal transduction and the regulation of PhoR's bifunctional kinase and phosphatase activities. wikipedia.orgnih.gov Conformational changes initiated by signal binding to the sensor domain are transmitted through the protein structure, influencing the interaction between the DHp and CA domains and thereby modulating phosphotransfer activity. nih.gov

DomainTypical Role(s)Key Structural Feature(s)
SensorSignal perceptionPAS-like or Cache-like fold, ligand binding
DHpDimerization, Histidine Phosphotransfer Site (His)Helical hairpin/Four-helix bundle
CAATP Binding, Catalysis (Phosphotransfer)Alpha/beta sandwich fold, ATP binding motifs

Note: This table summarizes the key roles and structural features of PhoR domains. In an interactive format, clicking on a domain could provide more detailed information.

Understanding the detailed structural insights into PhoR conformation and dynamics is essential for elucidating the precise molecular mechanisms by which it senses environmental phosphate levels and regulates downstream cellular responses.

Mechanistic Basis of Phor Protein Phosphorylation Dynamics

Autophosphorylation of PhoR Protein

Autophosphorylation is the initial step in the PhoR-mediated signaling cascade, where the kinase phosphorylates itself. ebi.ac.ukasm.org This process is fundamental for activating PhoR and enabling it to subsequently transfer the phosphoryl group to its cognate response regulator. nih.gov

Histidine Phosphorylation Site and ATP Dependence

Autophosphorylation in histidine kinases like PhoR occurs on a conserved histidine residue within the dimerization and histidine phosphorylation (DHp) domain. asm.orguni-muenchen.deplos.org This reaction is ATP-dependent, with the gamma-phosphoryl group of ATP being transferred to the histidine residue, resulting in a high-energy phosphoramidate (B1195095) bond. asm.orguni-muenchen.de The catalytic activity for this transfer resides in the catalytic and ATP-binding (CA) domain of the kinase. uni-muenchen.de Dimerization of histidine kinase proteins is typically required for this autophosphorylation to occur, which can happen through either cis (intrasubunit) or trans (intersubunit) mechanisms. uni-muenchen.de

Kinetics and Regulation of Autokinase Activity

The autokinase activity of PhoR is tightly regulated by phosphate (B84403) availability. Under phosphate-limiting conditions, PhoR is primarily in its kinase mode, exhibiting high autokinase activity. asm.orgnih.gov This activity can be influenced by various factors, including interactions with other proteins like components of the phosphate transporter system (PstSCAB) and the protein PhoU. asm.orgfrontiersin.orgmdpi.comasm.org In E. coli, the conformational state of the PstSCAB transporter, relayed through PhoU, is proposed to regulate the balance between PhoR's kinase and phosphatase activities. asm.orgnih.govresearchgate.net In B. subtilis, wall teichoic acid metabolism and its intermediates can also impact PhoR autokinase activity. frontiersin.orgnih.gov

Phosphotransfer to Cognate Response Regulators (PhoB/PhoP)

Following autophosphorylation, PhoR transfers the acquired phosphoryl group to its cognate response regulator, either PhoB in E. coli or PhoP in B. subtilis. frontiersin.orgfrontiersin.orgnih.gov This phosphotransfer activates the response regulator, enabling it to exert its downstream effects, primarily transcriptional regulation. frontiersin.orgasm.org

Aspartate Phosphorylation on Response Regulators

Response regulators like PhoB and PhoP contain a conserved receiver domain with a specific aspartate residue that serves as the site of phosphorylation. asm.orgresearchgate.netnih.gov The phosphoryl group is transferred from the phosphorylated histidine residue on PhoR to this aspartate residue on the response regulator. asm.orgresearchgate.netmdpi.com Phosphorylation of this aspartate residue is crucial for activating the response regulator's output domain, which often involves DNA binding for transcriptional modulation. asm.orgresearchgate.netebi.ac.uk The phospho-aspartate bond is known to be labile, which is a characteristic considered in methods for detecting and quantifying this phosphorylation. nih.gov

Inter-protein Phosphotransfer Mechanisms

The transfer of the phosphoryl group from PhoR~P to the aspartate residue on PhoB or PhoP is a direct inter-protein phosphotransfer event. frontiersin.orgnih.gov This process occurs rapidly. nih.gov Studies on B. subtilis PhoR and PhoP have indicated that specific residues, such as Cys303 in PhoR, are crucial for efficient phosphotransfer, potentially by stabilizing the phosphoryl-protein intermediate during the transfer to PhoP. nih.govasm.org The interaction between the phosphorylated histidine in the kinase and the aspartate in the response regulator facilitates this transfer. asm.orgresearchgate.net

Bifunctional Kinase-Phosphatase Activity of this compound

A key characteristic of PhoR, and many other sensor histidine kinases, is its bifunctional nature, possessing both kinase and phosphatase activities. frontiersin.orgasm.orgnih.govpnas.orgfrontiersin.orgplos.org This dual activity allows PhoR to not only phosphorylate its cognate response regulator but also to dephosphorylate the phosphorylated response regulator (PhoBP or PhoPP). frontiersin.orgasm.orgfrontiersin.org

The balance between these kinase and phosphatase activities is critical for controlling the level of phosphorylated response regulator within the cell and thus modulating the cellular response to environmental stimuli. asm.orgplos.org Under phosphate-replete conditions, PhoR primarily functions in its phosphatase mode, maintaining the response regulators in their inactive, non-phosphorylated state. frontiersin.orgasm.orgnih.gov Conversely, under phosphate limitation, the kinase activity dominates, leading to increased levels of phosphorylated response regulators. frontiersin.orgasm.org

The switch between kinase and phosphatase modes is regulated by the environmental signal, in this case, phosphate availability. frontiersin.orgplos.org Mechanisms for this regulation can involve interactions with other proteins, such as the PstSCAB transporter and PhoU in E. coli, where different conformations of the transporter are proposed to signal to PhoR via PhoU, promoting either kinase or phosphatase activity. asm.orgnih.govresearchgate.net Reciprocal regulation, where an effector inhibits kinase activity while simultaneously activating phosphatase activity, has been observed in systems like PhoQ/PhoP and could be a common mechanism for bifunctional enzymes like PhoR. plos.org The phosphatase activity of histidine kinases is often associated with their DHp domains. pnas.orgnih.govresearchgate.net

PhoR as a Phosphatase on Phospho-Response Regulators

PhoR functions as a bifunctional histidine kinase, possessing both kinase and phosphatase activities directed towards the response regulator PhoB. assaygenie.jpuniprot.orgumaryland.edu While its kinase activity is essential for phosphorylating PhoB under low phosphate conditions, its phosphatase activity is equally crucial for dephosphorylating phospho-PhoB (PhoB~P) when phosphate levels are sufficient. assaygenie.jpkegg.jp This dephosphorylation effectively switches off the PhoB-mediated transcriptional response. assaygenie.jp

Genetic and biochemical studies have supported the hypothesis that PhoR acts as a phospho-PhoB phosphatase. kegg.jpkegg.jp Experiments involving phoR deletion mutants have provided evidence for this activity. kegg.jpkegg.jp Furthermore, studies using a separately expressed histidine phosphorylation domain of PhoR confirmed its biochemical phosphatase activity. kegg.jpkegg.jp The phosphatase activity is suggested to be localized within this histidine phosphorylation domain. kegg.jpkegg.jp The balance between PhoR's kinase and phosphatase activities is the primary determinant of the cellular level of phosphorylated PhoB.

Regulation of Kinase vs. Phosphatase Activity

The dual kinase and phosphatase activities of PhoR are tightly regulated by the concentration of environmental inorganic phosphate (Pi). assaygenie.jp Under conditions of low Pi, PhoR primarily functions as a kinase, leading to the autophosphorylation of a conserved histidine residue and subsequent transfer of the phosphoryl group to an aspartate residue on PhoB. kegg.jpkegg.jp Conversely, when Pi is abundant, PhoR's phosphatase activity dominates, promoting the dephosphorylation of PhoB~P. assaygenie.jpkegg.jp

This switch in activity is mediated by a signaling complex involving the high-affinity phosphate-specific transporter (Pst) system (PstSCAB) and the accessory protein PhoU. assaygenie.jp PhoU interacts physically with PhoR and the cytoplasmic component of the Pst transporter, PstB, forming a complex at the membrane that senses environmental Pi levels. assaygenie.jp PhoU is considered a negative regulator of the PhoR-PhoB system; mutations or deletions in phoU can result in constitutive kinase activity of PhoR, even in high phosphate conditions. assaygenie.jp This suggests that PhoU, in conjunction with the Pst system, inhibits PhoR kinase activity and/or stimulates its phosphatase activity when phosphate is plentiful.

Detailed research findings using concentration-dependent phosphorylation profiling and mathematical modeling have provided quantitative insights into the kinase and phosphatase activities of the PhoR/PhoB system in vivo. These studies can quantify biochemical parameters that characterize the system's behavior. For example, the concentration of response regulator at which phosphorylation is half-maximal (Cp) and the threshold concentration for saturation (Ct) can be determined, providing a quantitative measure of the balance between kinase and phosphatase activities.

Parameter Wild-type PhoR/PhoB System PhoB Mutant (e.g., PhoBF20D)
Concentration for half-maximal phosphorylation (Cp) ~4 µM Higher
Total PhoB concentration (under activation) ~9 µM ~9 µM
Phosphatase activity Significant Diminished
Phosphorylation level at high protein concentrations ~50% unphosphorylated Higher

Note: Data in this table is illustrative, based on findings discussed in reference, which indicates quantitative differences in parameters and phosphorylation levels between wild-type and mutant systems.

Signal Transduction Cascade Amplification

The PhoR-PhoB system exemplifies a classic bacterial two-component signal transduction cascade, a fundamental mechanism by which bacteria sense and respond to environmental changes. assaygenie.jpumaryland.edukegg.jpkegg.jp Signal transduction cascades are characterized by a series of molecular events that transmit and often amplify an initial signal to elicit a cellular response.

In the PhoR-PhoB system, the signal (low environmental phosphate) is perceived by the sensor kinase PhoR, likely through conformational changes influenced by the Pst transporter and PhoU. assaygenie.jp This signal perception triggers the autophosphorylation of PhoR. kegg.jpkegg.jp The phosphoryl group is then transferred from PhoR~P to the response regulator PhoB. kegg.jpkegg.jp Phosphorylation activates PhoB, enabling it to bind to specific DNA sequences known as "pho boxes" located in the promoter regions of target genes. assaygenie.jpumaryland.edukegg.jpkegg.jp

The binding of activated PhoB to these promoters regulates the transcription of a diverse set of genes collectively known as the Pho regulon. assaygenie.jpumaryland.edukegg.jpkegg.jp These genes encode proteins involved in phosphate acquisition and utilization, such as alkaline phosphatase and components of the Pst transport system. assaygenie.jpumaryland.edukegg.jpkegg.jp The activation of multiple downstream target genes by a single initial signaling event (phosphate limitation leading to PhoR activation and subsequent PhoB phosphorylation) represents a crucial point of signal amplification in this cascade. assaygenie.jpumaryland.edukegg.jpkegg.jp A relatively small number of activated PhoB molecules can thus induce the expression of a large number of transcripts and proteins, enabling the bacterium to mount a robust response to phosphate starvation.

Step in CascadeMolecular EventPotential Amplification Point
1. Signal PerceptionLow Pi sensed by PhoR/Pst/PhoU complex
2. Sensor Kinase ActivationPhoR autophosphorylation
3. Phosphoryl TransferPhoR~P transfers Pi to PhoB
4. Response Regulator ActivationPhoB phosphorylation (PhoB~P)
5. Transcriptional RegulationPhoB~P binds to multiple gene promotersYes (one PhoB~P molecule can activate multiple gene copies)
6. Cellular ResponseExpression of Pho regulon genes (e.g., alkaline phosphatase, Pst system)Yes (production of many protein molecules per transcript)

This multi-step process ensures that the initial environmental signal is effectively transduced across the membrane and amplified within the cytoplasm, leading to a coordinated and significant change in the cell's physiology to adapt to low phosphate conditions.

Protein Names and Identifiers

Protein NameUniProt Accession
Phosphate regulon sensor protein PhoRP08400
Phosphate regulon transcriptional regulatory protein PhoBP0AFJ5
Phosphate-specific transport system accessory protein PhoUP0A9K7
Phosphate-binding protein PstSP0AG82
Phosphate transport system permease protein PstCP07655
Phosphate transport system permease protein PstAP07654
Phosphate import ATP-binding protein PstBP0A9K8
Sensor protein CreCP08401

Note: PubChem CIDs are typically associated with small molecules. For proteins, UniProt accession numbers serve as standard unique identifiers and are provided here.

Interactions with the Phosphate Specific Transport Pst System and Phou Protein

PhoR Protein Interaction with the PstSCAB Transporter

The PstSCAB transporter is a high-affinity ABC-type phosphate (B84403) uptake system composed of four subunits: PstS, PstC, PstA, and PstB. frontiersin.orgasm.orgigem.wiki PstS is a periplasmic phosphate-binding protein, PstC and PstA are integral membrane proteins forming the channel, and PstB is the cytoplasmic ATP-binding protein that provides energy for transport. asm.orgigem.wikinih.gov PhoR interacts physically with the PstSCAB transporter, specifically via the PhoU protein which interacts with the PstB component. researchgate.netbiorxiv.orgnih.gov This interaction is crucial for transmitting information about external phosphate levels to PhoR. researchgate.netnih.govbyu.edu

While PhoR itself lacks a significant periplasmic sensory domain to directly detect environmental phosphate, the PstSCAB transporter is proposed to be the ultimate sensor of external phosphate availability. frontiersin.orgbyu.edumdpi.comresearchgate.net The PstSCAB system uses the flux of phosphate transport as a readout of the extracellular phosphate level. biorxiv.orgresearchgate.netresearchgate.net In conditions of high environmental phosphate, the PstSCAB system is predominantly in a substrate-bound state. researchgate.netresearchgate.net Conversely, under low phosphate concentrations, the transporter is in a vacant form. researchgate.netresearchgate.net Mutations in any of the pstSCAB genes can lead to constitutive activation of the Pho regulon, regardless of the external phosphate levels, highlighting their essential role in signal transduction. oup.comasm.orgbiorxiv.orgbyu.edu

A key hypothesis posits that the PstSCAB transporter signals phosphate availability through alternating conformations adopted during its transport cycle. frontiersin.orgbyu.eduresearchgate.netnih.gov These different conformational states are thought to be relayed to PhoR, a process that requires the PhoU protein to form a signaling complex at the membrane. frontiersin.orgnih.govbyu.eduresearchgate.netnih.gov For instance, studies suggest that an inward-facing, open conformation of PstB signals phosphate sufficiency, while an outward-facing, closed conformation signals phosphate starvation. frontiersin.orgbyu.eduresearchgate.net This conformational coupling influences the balance between PhoR's autokinase and phospho-PhoB phosphatase activities. frontiersin.orgbyu.eduresearchgate.netnih.gov

Role of PstSCAB in Environmental Phosphate Sensing

Regulatory Influence of PhoU Protein on PhoR Activity

The PhoU protein is an essential accessory protein in the Pho regulon that plays a critical role in regulating PhoR activity and phosphate homeostasis. frontiersin.orgoup.comnih.govnih.govuniprot.org PhoU is encoded together with the pstSCAB genes in a polycistronic operon in many bacteria. nih.govuniprot.orguniprot.org

PhoU is primarily known as a negative regulator of the Pho regulon, particularly under high phosphate conditions. oup.comnih.govuniprot.orgasm.orgnih.gov Deletion or mutation of the phoU gene typically results in the constitutive activation of the Pho regulon, with PhoR behaving as a constitutive PhoB kinase, even when phosphate is abundant. frontiersin.orgigem.wikibiorxiv.orgnih.govnih.gov This suggests that PhoU is required to repress the autophosphorylation activity of PhoR under phosphate-replete conditions. nih.gov PhoU is also involved in controlling the Pst system to prevent potentially toxic uncontrolled phosphate uptake. frontiersin.orgigem.wikinih.gov

PhoU interacts physically with PhoR, and this interaction is crucial for its regulatory function. frontiersin.orgresearchgate.netnih.govnih.gov Bacterial two-hybrid analysis and coelution experiments have demonstrated a direct interaction between PhoU and PhoR. nih.govnih.gov Specifically, PhoU interacts with the PAS (Per-ARNT-Sim) domain of PhoR. frontiersin.orgnih.govnih.govasm.org The PAS domain is known to function as a molecular sensor, often by interacting with other proteins or small molecules. nih.govasm.org This interaction between PhoU and the PhoR PAS domain is involved in repressing pho expression in high phosphate. asm.orgnih.gov Some studies also suggest that PhoU might interact with other domains of PhoR, such as the histidine kinase domain, potentially exhibiting a dual regulatory role depending on environmental conditions like magnesium availability. asm.orgnih.gov The soluble form of PhoU has been shown to be a dimer and can bind metals like manganese and magnesium, which may be important for its membrane interactions and signaling function. nih.govnih.gov

Under phosphate-rich conditions, PhoR acts as a phosphatase, removing the phosphoryl group from phosphorylated PhoB (PhoB~P), thereby turning off the Pho regulon. frontiersin.orgigem.wikibyu.edunih.gov PhoU is required for this PhoB dephosphorylation process, although the exact mechanism is not yet fully understood. frontiersin.orgoup.comigem.wikiresearchgate.net It has been suggested that PhoU might facilitate PhoB dephosphorylation by binding to PhoR, PhoB, or a PhoR-PhoB complex, potentially acting as a chaperone or inhibiting the formation of the transient PhoR-PhoB complex required for phosphorylation. oup.comuniprot.org

Protein/Complex Names and Potential PubChem CIDs

NameDescriptionPubChem CID (if applicable/available for proteins/complexes)
PhoRHistidine kinase sensor proteinNot applicable (Protein)
PstSCABPhosphate-specific transport system (Complex)Not applicable (Protein Complex)
PstSPeriplasmic phosphate-binding proteinNot applicable (Protein)
PstCIntegral membrane protein (transporter)Not applicable (Protein)
PstAIntegral membrane protein (transporter)Not applicable (Protein)
PstBCytoplasmic ATP-binding proteinNot applicable (Protein)
PhoUPhosphate-specific transport system accessory proteinP0A9K7 (E. coli strain K12) uniprot.org, P0A9K8 (Shigella flexneri) uniprot.org, C7C1X7 (Streptomyces diastaticus) uniprot.org
PhoBTranscriptional response regulatorNot applicable (Protein)
PhosphateInorganic phosphate (Pi)1000 (Phosphoric acid)
ManganeseMetal ion23676 (Manganese)
MagnesiumMetal ion5462228 (Magnesium)
ATPAdenosine triphosphate5957
PhoB~PPhosphorylated PhoBNot applicable (Modified Protein)
PhosphataseEnzyme class2723710 (Example: Alkaline Phosphatase) nih.gov

Note: PubChem CIDs are typically assigned to small molecules, not large protein complexes or individual proteins. CIDs for specific proteins are generally found in protein databases like UniProt.

Regulatory Networks and Signal Integration Involving Phor Protein

Environmental Stimuli and PhoR Protein Activation

PhoR's activation is primarily driven by environmental cues, particularly the availability of inorganic phosphate (B84403). This sensing mechanism involves a complex interaction with other proteins.

Inorganic Phosphate Limitation Sensing

Under conditions of inorganic phosphate limitation, PhoR is converted into an activated form. oup.com This activation is mediated through its interaction with the ABC-type phosphate-specific transport (Pst) system (PstSCAB) and the regulatory protein PhoU. oup.comnih.govfrontiersin.org In Escherichia coli, this sensing pathway requires PhoR, PhoB, the four components of the Pst system (PstSCAB), and PhoU. frontiersin.org The Pst system is thought to exist in different conformational states depending on the phosphate concentration, and these changes are relayed to PhoR via PhoU, influencing PhoR's activity. frontiersin.orgencyclopedia.pub

When Pi is scarce, PhoR acts as a kinase, autophosphorylating itself and then transferring a phosphoryl group to its partner response regulator, PhoB (or PhoP). oup.comnih.govfrontiersin.orgfrontiersin.org This phosphorylation activates PhoB, enabling it to bind to specific DNA sequences called PHO boxes, thereby up- or down-regulating target genes involved in phosphate acquisition and metabolism. oup.comfrontiersin.org Conversely, under phosphate-replete conditions, PhoR functions as a phosphatase, dephosphorylating phospho-PhoB and returning the system to a repressed state. oup.comfrontiersin.org PhoU is also necessary for the dephosphorylation of phospho-PhoB under high-phosphate conditions. oup.com

While the primary signal for PhoR activation is low extracellular inorganic phosphate, recent studies suggest that in Salmonella enterica, PhoB/PhoR can be activated by an intracellular P-insufficiency signal. asm.orgnih.govnih.gov This indicates that the system may respond to the availability of cytoplasmic phosphorus rather than solely to external Pi levels. asm.orgnih.govnih.gov

Intracellular Signals Modulating PhoR Activity (e.g., translational arrest, Mg2+ starvation, antibiotics)

Beyond extracellular phosphate levels, intracellular signals can also modulate PhoR activity. Studies in E. coli and Salmonella have shown that the PhoB/PhoR system can be activated even in the presence of high inorganic phosphate under conditions that cause translational arrest, such as cytoplasmic Mg2+ starvation or treatment with antibiotics that inhibit protein synthesis. nih.govresearchgate.netresearchgate.netbiorxiv.org This suggests that the two-component system responds to an intracellular signal that is typically generated during low Pi conditions but can also be triggered by these other physiological disturbances. nih.govresearchgate.netresearchgate.netbiorxiv.org

These findings imply that the PhoB/PhoR system integrates signals beyond just external phosphate availability, responding to the cell's internal metabolic and physiological state. nih.gov The precise nature of this intracellular signal and how it controls PhoR activity is still under investigation. asm.orgnih.govnih.gov

Cross-Regulation with Other Two-Component Systems and Metabolic Pathways

The PhoR/PhoB system does not operate in isolation but is part of a complex regulatory network that interacts with other two-component systems and metabolic pathways. oup.comasm.orgresearchgate.net This cross-regulation allows for coordinated responses to various environmental and intracellular cues. asm.org

Interplay with Carbon Metabolism (e.g., CreC/CreB System, Pta-AckA Pathway)

The Pho regulon exhibits interplay with carbon metabolism, involving systems like the CreC/CreB TCRS and the Pta-AckA pathway. oup.comasm.orgmicrobiologyresearch.org CreC, a sensor protein of the CreC/CreB system involved in regulating carbon catabolism genes, can induce PhoB activity even in the absence of PhoR. oup.comasm.org This highlights a direct link where a non-cognate sensor kinase can phosphorylate and activate PhoB. asm.org

Furthermore, the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which is part of the Cre regulon, generates acetyl phosphate. oup.comasm.orgasm.org Acetyl phosphate can also cause the activation of PhoB. oup.comasm.orgasm.org This pathway is involved in the incorporation of inorganic phosphate into ATP, suggesting a potential regulatory coupling between phosphate uptake and central metabolic pathways. asm.orgasm.org In some bacteria, like Sinorhizobium meliloti, genes of the Pta-AckA pathway are even part of the Pho regulon. oup.com The PhoR/PhoB system can potentially stimulate the transcription of the ackA-pta operon and the production of acetyl phosphate at multiple levels. microbiologyresearch.org

Links to Nitrogen Metabolism

Links between the Pho regulon and nitrogen metabolism have also been observed. nih.govoup.com In Streptomyces coelicolor, phosphate control over nitrogen metabolism is exerted by the PhoR-PhoP two-component system. oup.com The response regulator PhoP can bind to the promoter regions of genes involved in nitrogen metabolism, such as glnR, glnA, glnII, and the amtB-glnK-glnD operon, which encode the major nitrogen regulator, glutamine synthetases, and an ammonium (B1175870) transporter, respectively. oup.com PhoP has been shown to directly and indirectly negatively control the expression of these genes. oup.com This indicates that the Pho regulon plays a role in coordinating the cellular response to the availability of both phosphate and nitrogen. oup.com

Influence of Second Messengers and Global Regulators on PhoR System

The PhoR system is also influenced by second messengers and global regulators, further integrating its activity within the broader cellular regulatory landscape. oup.comfrontiersin.org For instance, the stringent response, triggered by nutrient starvation, involves the accumulation of (p)ppGpp. oup.combiorxiv.org Basal levels of cellular (p)ppGpp are essential for proper Pho regulon expression. oup.com Moreover, induction of the Pho regulon can occur concomitantly with (p)ppGpp synthesis up to a certain threshold. oup.com Phosphate limitation itself can induce SpoT-dependent (p)ppGpp accumulation. oup.com This suggests that (p)ppGpp acts as a signal that integrates phosphate starvation with the general stress response, influencing PhoR activity or the downstream PhoB response. oup.combiorxiv.org

In Bacillus subtilis, the Pho regulon is regulated by the integrated action of multiple signal transduction systems, including the Spo0 phosphorelay involved in sporulation and the ResD-ResE system involved in respiratory regulation. nih.gov These interactions highlight how the Pho system is intertwined with other global regulatory networks controlling major cellular processes. nih.gov

Polyphosphate (Poly P) and Guanosine (B1672433) Tetraphosphate (B8577671) (ppGpp)

Polyphosphate (Poly P) and guanosine tetraphosphate (ppGpp) are two important signaling molecules that interact with the Pho regulon. Poly P is a stress response molecule essential for stationary-phase survival in bacteria and its synthesis can be Pho-dependent under environmental stress conditions. frontiersin.org ppGpp, also known as an "alarmone," is a key molecule involved in the stringent response, typically accumulating during amino acid starvation and inhibiting RNA synthesis. frontiersin.orgwikipedia.org

Links between the Pho regulon and the synthesis of Poly P and ppGpp have been observed. frontiersin.org In Escherichia coli, the Pho regulon is repressed in mutants unable to accumulate ppGpp, suggesting a regulatory connection. frontiersin.org Additionally, mutations in the Pst system can alter ppGpp content. frontiersin.org Phosphate limitation can trigger SpoT-dependent ppGpp accumulation. oup.com The induction of the Pho regulon can occur concurrently with ppGpp synthesis up to a certain threshold. oup.com In Pseudomonas aeruginosa, a phoU mutant, which affects Pho regulon regulation, synthesizes more (p)ppGpp, contributing to increased polyphosphate accumulation. wikipedia.org

While it was once proposed that increased (p)ppGpp synthesis directly causes Poly P accumulation by inhibiting exopolyphosphatase PPX, recent findings suggest that DksA, rather than (p)ppGpp, is responsible for this buildup in E. coli. wikipedia.org

sigmaS (RpoS) and General Stress Response

SigmaS (σS), encoded by the rpoS gene, is a master regulator of the general stress response in Escherichia coli. wikipedia.orgnih.govuni-bielefeld.de This sigma factor plays a crucial role in helping bacteria survive various environmental challenges and preparing them for subsequent stresses. wikipedia.org The general stress response is activated during entry into stationary phase or in response to various stress conditions, including nutrient depletion. uni-bielefeld.denih.gov

Phosphate starvation, which activates the Pho regulon, also triggers the general stress response mediated by sigmaS (RpoS). byu.edu RpoS is induced upon exhaustion of environmental Pi. nih.gov There is regulatory overlap between the Pho regulon and the sigmaS-dependent general stress response. uni-bielefeld.de RpoS can contribute to turning off the Pho regulon by stimulating the expression of the pst operon, which encodes the high-affinity phosphate transporter. oup.com This suggests a feedback mechanism where the general stress response influences phosphate uptake. Many PhoB-independent genes induced during Pi starvation are also controlled by σS. nih.gov

Physiological and Pathological Roles of Phor Protein in Bacterial Adaptation

PhoR Protein in Bacterial Phosphate (B84403) Homeostasis and Metabolism

Phosphate is a vital nutrient required for numerous cellular processes, including the synthesis of nucleic acids, lipids, and ATP. wikipedia.org The Pho regulon, controlled by PhoR and PhoB, is the primary system for managing inorganic phosphate (Pi) within the bacterial cell. wikipedia.orgwikipedia.org This global regulatory circuit ensures efficient uptake and utilization of phosphate, particularly under conditions of limited availability. wikipedia.orgwikipedia.org

Regulation of Phosphate Acquisition Genes

A key function of the PhoR/PhoB system is the transcriptional regulation of genes involved in acquiring inorganic phosphate from the environment. Under low Pi conditions, activated PhoB-P binds to Pho boxes, promoting the expression of high-affinity phosphate transport systems, such as the Pst system (pstSCAB operon). fishersci.canih.govereztech.com

Gene/OperonFunction in Phosphate AcquisitionRegulation by PhoR/PhoB
pstSCABHigh-affinity Pi transport systemUpregulated
phoEOuter membrane porin facilitating Pi transportUpregulated
phoAAlkaline phosphatase for Pi release from organic sourcesUpregulated
phoBRGenes encoding the PhoR/PhoB system itselfUpregulated

Studies in E. coli have identified at least 47 genes within the Pho regulon, many of which are involved in more efficient phosphate acquisition and scavenging. In Prochlorococcus ecotypes, genes like phoB and pstABCS are induced under Pi starvation, even in strains with a pseudogene of phoR, suggesting potential alternative regulatory mechanisms in some organisms. tci-chemical-trading.com

Utilization of Alternative Phosphorus Sources

Beyond inorganic phosphate, bacteria can utilize various organic phosphorus compounds as alternative sources. The Pho regulon is involved in regulating the expression of genes necessary for the uptake and metabolism of these alternative sources, such as phosphonates. fishersci.caereztech.comwikipedia.orgnih.govwikidata.org For example, genes encoding proteins involved in the transport and metabolism of phosphonates (phn genes) are often part of the Pho regulon and are upregulated under phosphate starvation. fishersci.cawikidata.org

However, the utilization of some organic phosphate sources can occur independently of PhoB/PhoR control. In Salmonella enterica, proteins like UhpT, PgtP, and UshA2 enable the utilization of substrates such as hexose-6-phosphates, 3-phosphoglyceric acid/phosphoenolpyruvate, and nucleotides, respectively, in a manner independent of PhoB and Pi availability. americanelements.comnih.gov Growth on these substrates can supply intracellular Pi and maintain the PhoB/PhoR system in an inactive state. americanelements.com

Contribution of this compound to Bacterial Stress Responses

The Pho regulon, controlled by PhoR, is not solely dedicated to phosphate management but is also integrated into broader bacterial stress response networks. wikipedia.orgamericanelements.comereztech.comwikipedia.org This integration allows bacteria to coordinate their metabolic and physiological adaptations to various adverse environmental conditions. wikipedia.orgamericanelements.comereztech.comwikipedia.org

Acid Stress Tolerance Mechanisms

Acid stress is a significant challenge for many bacteria, particularly pathogens encountering the acidic environment of the host stomach or phagosomes. The Pho regulon plays a role in bacterial acid stress tolerance. wikipedia.orgamericanelements.comtci-chemical-trading.comwikipedia.orgeragene.comwikipedia.org In E. coli, the acid-inducible asr gene is under the transcriptional control of the PhoR/PhoB TCRS. wikipedia.orgwikipedia.org The Asr protein is thought to function similarly to the periplasmic protein HdeA, which acts as a proton sink or chaperone to protect periplasmic proteins from low pH, contributing to acid resistance. wikipedia.orgwikipedia.org This demonstrates a direct link between PhoR-mediated regulation and mechanisms for surviving acidic conditions. wikipedia.orgwikipedia.org

Role of this compound in Bacterial Virulence and Pathogenesis

The Pho regulon and its sensor kinase PhoR are increasingly recognized for their significant contributions to bacterial virulence and pathogenesis in various species. wikipedia.orgamericanelements.comnih.govereztech.comnih.govwikipedia.orgtci-chemical-trading.comwikipedia.orgeragene.comwikipedia.orgfishersci.ca Bacterial pathogens encounter varying phosphate levels within their hosts, and the Pho regulon allows them to adapt and express virulence factors accordingly. ereztech.com

The Pho regulon's involvement in virulence is multifaceted, encompassing the regulation of genes that influence interactions with the host, resistance to host defenses, and the establishment of infection. wikipedia.orgwikipedia.orgfishersci.ca This includes modulating traits such as adhesion to host cells, resistance to cationic antimicrobial peptides, and the ability to withstand acidic and oxidative stresses encountered during infection. wikipedia.orgfishersci.ca

Furthermore, the Pho regulon has been implicated in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. nih.govwikipedia.orgfishersci.ca Biofilm formation can enhance bacterial resistance to environmental stresses and host immune responses, contributing to chronic infections. wikipedia.org In some bacteria, PhoB is utilized to enhance biofilm formation under low Pi conditions, while in others, it may repress it, highlighting the context-dependent nature of Pho regulon regulation. wikipedia.org

The Pho regulon is clearly not merely a system for phosphate homeostasis; it is an integral part of a complex network that influences bacterial virulence and stress responses, enabling pathogens to survive and thrive within the host environment. wikipedia.orgamericanelements.comwikipedia.org

Modulation of Virulence Factor Expression

The PhoR/PhoB (or PhoP) two-component system plays a significant role in regulating the expression of numerous bacterial virulence factors. oup.comtandfonline.comresearchgate.net This modulation is often a direct consequence of PhoB/PhoP binding to the promoter regions of virulence-associated genes, either activating or repressing their transcription. tandfonline.com The specific virulence factors controlled by the Pho regulon vary depending on the bacterial species. For instance, in diarrheagenic Escherichia coli, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), the Pho regulon has been shown to regulate virulence through PhoB control of proteins like DegP (a serine protease) and NleG8 (a Type 3 Secretion System protein). tandfonline.com In EHEC, PhoB directly modulates the expression of genes within the locus of enterocyte effacement (LEE), which encodes the Type 3 Secretion System and its effectors essential for attaching and effacing lesions. tandfonline.com

Studies have demonstrated that constitutive activation of the Pho regulon, often due to mutations in the pst genes encoding the phosphate transport system, can attenuate virulence in some E. coli strains by altering the expression of virulence attributes such as sensitivity to hydrogen peroxide, serum resistance, and the production of Type 1 fimbriae. tandfonline.comnih.gov Conversely, in avian pathogenic E. coli (APEC), PhoR-mediated constitutive activation of the Pho regulon has been shown to be critical for virulence. tandfonline.com

In Mycobacterium tuberculosis, the PhoP-PhoR system is essential for virulence and adaptation to the host environment. plos.orgbiorxiv.orgasm.org PhoP, activated by PhoR, regulates the expression of genes involved in the synthesis of surface lipids like sulfolipids (SL) and phthiocerol dimycocerosates (DAT/PAT), as well as the secretion of the virulence factor ESAT-6. asm.org The PhoPR system in M. tuberculosis responds to signals within the macrophage phagosome, including acidic pH and potentially magnesium and chloride ions, leading to PhoP phosphorylation and subsequent modulation of virulence factor expression. plos.orgbiorxiv.orgasm.orgnih.gov

Biofilm Formation Regulation

Biofilm formation, a key aspect of bacterial survival and persistence in various environments, including host tissues, is also influenced by the PhoR-mediated Pho regulon. oup.comfrontiersin.orgasm.org The impact of Pho regulon activation on biofilm formation can be species-specific, with both positive and negative regulatory effects observed. frontiersin.orgasm.orgasm.orgnih.gov

In the plant pathogen Agrobacterium tumefaciens, phosphate limitation leads to enhanced biofilm formation, a process mediated through the PhoR-PhoB regulatory system. frontiersin.orgasm.org This enhanced biofilm formation is associated with increased production of the unipolar polysaccharide adhesin. asm.org

In contrast, studies on Pseudomonas aureofaciens have shown that expression of the Pho regulon negatively regulates biofilm formation. frontiersin.orgnih.gov Mutations in pst genes that lead to constitutive induction of the Pho regulon prevent biofilm formation in this species. nih.gov Similarly, in Pseudomonas fluorescens, the Pho regulon inhibits biofilm formation by controlling the levels of cyclic-di-GMP, a signaling molecule involved in biofilm regulation. oup.comfrontiersin.orgresearchgate.net Activation of the Pho regulon in P. fluorescens leads to the expression of RapA, a phosphodiesterase that cleaves cyclic-di-GMP, resulting in the dissociation of the adhesin LapA from the cell surface and reduced attachment. oup.comresearchgate.net

In Escherichia coli O157:H7, PhoB activation under phosphate-limiting conditions promotes biofilm formation. asm.org This suggests a complex interplay between phosphate availability, PhoR/PhoB signaling, and the regulatory networks governing biofilm development in different bacterial species.

Below is a table summarizing the observed effects of Pho regulon activation on biofilm formation in different bacterial species:

Bacterial SpeciesEffect of Pho Regulon Activation on Biofilm FormationKey Mediators/Mechanisms
Agrobacterium tumefaciensEnhancedMediated by PhoR-PhoB; associated with increased adhesin production. frontiersin.orgasm.orgasm.org
Pseudomonas aureofaciensNegatively regulated (inhibited)Constitutive Pho regulon induction prevents biofilm formation. frontiersin.orgnih.gov
Pseudomonas fluorescensInhibitedControls cyclic-di-GMP levels via RapA, affecting LapA adhesin. oup.comfrontiersin.orgresearchgate.net
Escherichia coli O157:H7PromotedPhoB activation under phosphate limitation promotes biofilm formation. asm.org

Toxin Production Pathways

The Pho regulon, through the activity of PhoR and its cognate response regulator, can also influence the production of bacterial toxins. frontiersin.orgwikipedia.org This regulation can be either positive or negative, depending on the bacterial species and the specific toxin. wikipedia.orgnih.gov

In Pseudomonas aeruginosa, an opportunistic pathogen, the production of the pyocyanin (B1662382) toxin, a virulence factor that can kill both microbes and mammalian cells, is positively activated by PhoB. tandfonline.comwikipedia.org This suggests that P. aeruginosa may utilize low phosphate conditions as a signal to initiate toxin production, potentially enhancing its survival within a host. wikipedia.org

Conversely, in Vibrio cholerae, the bacterium responsible for cholera, the regulatory cascade leading to the production of the TCP (Toxin-coregulated pilus) and CT (Cholera toxin) toxins is repressed by PhoB under phosphate-limiting conditions. wikipedia.orgnih.gov Under the high phosphate conditions typically found in the gut, this repression is relieved, allowing for the activation of TCP and CT production. wikipedia.orgnih.gov This highlights how the Pho regulon can fine-tune toxin production in response to the specific environmental niche encountered by the bacterium.

Research findings on Pho regulon's influence on toxin production include:

In P. aeruginosa, increased pyocyanin toxin production is PhoB-dependent under phosphate limitation. tandfonline.com

In V. cholerae, PhoB directly inhibits the production of TCP and CT toxins by binding to the tcpPH promoter under low phosphate conditions. wikipedia.orgnih.gov

In Clostridium tetani, inorganic phosphate supplementation stimulates tent expression and tetanus neurotoxin (TeNT) production. encyclopedia.pub While the direct involvement of PhoR in this process in C. tetani is not explicitly detailed in the provided snippets, the link between inorganic phosphate and toxin production suggests potential regulation via phosphate homeostasis systems like PhoR/PhoB.

Adaptation to Host Environments (e.g., Mycobacterium tuberculosis in macrophages)

Bacterial pathogens must adapt to the unique and often challenging conditions within host environments to establish infection and persist. nih.govresearchgate.netfrontiersin.org The this compound and the Pho regulon play a significant role in this adaptation process for several pathogens, particularly Mycobacterium tuberculosis within macrophages. plos.orgbiorxiv.orgasm.orgnih.gov

Mycobacterium tuberculosis, the causative agent of tuberculosis, resides and replicates within the phagosomes of macrophages. plos.orgnih.govresearchgate.net The phagosomal environment is characterized by specific stresses, including acidic pH, nutrient limitation (such as phosphate), and exposure to reactive oxygen and nitrogen species. plos.orgasm.orgasm.orgresearchgate.net The PhoP-PhoR two-component system is essential for M. tuberculosis's ability to sense and respond to these conditions. plos.orgbiorxiv.orgasm.org

Research indicates that PhoR in M. tuberculosis functions as a sensor of acidic pH and potentially high salt conditions, signals characteristic of the macrophage phagosome. plos.orgbiorxiv.org Upon sensing these signals, PhoR activates PhoP through phosphorylation. plos.orgbiorxiv.org Phosphorylated PhoP then modulates the expression of a regulon that includes genes crucial for intracellular survival and virulence. plos.orgasm.org This regulon includes genes involved in lipid metabolism (synthesis of SL and DAT/PAT), which are important components of the mycobacterial cell wall and contribute to immune modulation. asm.org Additionally, PhoP regulates the secretion of the ESAT-6 protein, a key virulence factor involved in phagosome escape and host immune manipulation. asm.orgasm.org

Studies have shown that M. tuberculosis strains lacking a functional phoR are significantly attenuated in both macrophages and animal models of infection. plos.orgbiorxiv.orgasm.org This highlights the critical role of PhoR in enabling M. tuberculosis to adapt to the harsh intracellular environment of the macrophage phagosome and establish a successful infection. plos.orgbiorxiv.orgnih.gov The ability of PhoR to sense acidic pH directly links the PhoPR system to the specific conditions encountered within the phagosome, underscoring its importance in host adaptation. plos.orgbiorxiv.orgnih.gov

Moreover, PhoR in M. tuberculosis exhibits dual kinase and phosphatase activities, which are crucial for maintaining the homeostasis of phosphorylated PhoP levels and fine-tuning the regulatory output of the Pho regulon in response to phagosomal signals. plos.orgbiorxiv.org

Recent studies on Mycobacterium abscessus, a non-tuberculous mycobacterium, also suggest a role for PhoR in host adaptation, although its precise function and the signals governing its activation in this species are still being investigated. asm.org Clinically relevant mutations in phoR in M. abscessus have been linked to altered responses to acidic pH and increased replication in macrophages. asm.org

The adaptation to host environments mediated by PhoR involves a complex interplay of sensing environmental cues, signal transduction, and the coordinated regulation of genes that contribute to survival, replication, and evasion of host defenses. plos.orgasm.orgnih.gov

Table summarizing PhoR's role in M. tuberculosis adaptation to macrophages:

Aspect of AdaptationRole of PhoR/PhoPResearch Findings
Sensing Host EnvironmentPhoR senses acidic pH and potentially high salt conditions within the macrophage phagosome. plos.orgbiorxiv.orgTranscriptomic data shows acidic pH-inducible expression of the PhoP regulon is inhibited in ΔphoRM. tuberculosis. plos.orgbiorxiv.org
Signal TransductionPhoR phosphorylates PhoP, activating it to regulate gene expression. plos.orgbiorxiv.org PhoR also acts as a PhoP phosphatase. plos.orgbiorxiv.orgPhosphorylation assays confirm PhoR's kinase activity. Dual kinase/phosphatase function identified. plos.orgbiorxiv.org
Regulation of Virulence FactorsPhoP regulates genes for surface lipids (SL, DAT/PAT) and ESAT-6 secretion. asm.orgPhoP modulates pks2, pks3, and espA gene expression. asm.org
Intracellular SurvivalEssential for survival and growth within macrophages. plos.orgbiorxiv.orgasm.orgΔphoR mutants are significantly attenuated in macrophages and animal models. plos.orgbiorxiv.orgasm.org
Phagosome AdaptationCrucial for adaptation to low pH conditions within the phagosome. plos.orgbiorxiv.orgnih.govPhoPR regulates the aprABC locus, unique to the M. tuberculosis complex, involved in pH-driven adaptation. nih.gov

Comparative and Evolutionary Analysis of Phor Protein Systems

Orthologs and Homologs of PhoR Protein Across Prokaryotic Domains

Homologous proteins are those that share a common ancestry. libretexts.org Within this category, orthologs are homologous proteins in different species that originated from a single gene in the last common ancestor through a speciation event. libretexts.orgplos.org Paralogs, on the other hand, are homologous genes within the same genome that arose from a gene duplication event. libretexts.org

This compound, as a sensor histidine kinase in the Pho regulon, has orthologs across various prokaryotic domains. The presence of PhoR orthologs in diverse bacterial species highlights the widespread importance of the Pho system in phosphate (B84403) homeostasis. For instance, the PhoR-PhoB system is well-studied in Escherichia coli and Caulobacter crescentus, representing γ- and α-proteobacteria, respectively. nih.gov Comparative genomic studies often utilize ortholog identification to understand shared biology and predict protein function across different organisms. plos.orgnih.gov Databases of orthologous protein families, such as HOBACGEN for prokaryotes, facilitate such analyses. nih.gov

Identifying orthologs in prokaryotes can be challenging due to events like horizontal gene transfer, which is more frequent in prokaryotes than in multicellular eukaryotes and can complicate tree-like evolutionary models. nih.govnih.gov Heuristic methods based on sequence conservation, phylogenetic tree analysis, and synteny analysis are employed, often in combination, to identify orthologous gene sets. nih.gov

Data on the distribution of PhoR orthologs across prokaryotic clades can be represented in a table:

Prokaryotic Clade (Example)Presence of PhoR OrthologNotes
γ-proteobacteria (E. coli)PresentWell-characterized system whiterose.ac.uk
α-proteobacteria (C. crescentus)PresentShows differences in phosphotransfer specificity compared to E. coli nih.gov
Marine Picocyanobacteria (Clades I and IV)AbsentLack phoB and phoR genes frontiersin.org
EnterobacteriaceaePresentPhoR is part of broadly conserved TCS in this family nih.gov

This table illustrates that while PhoR is widespread, its presence is not universal across all prokaryotic lineages, suggesting potential gene loss or alternative phosphate sensing mechanisms in some clades.

Evolutionary Divergence and Conservation of PhoR-Mediated Regulation

The PhoR-PhoB two-component system involves PhoR, a histidine kinase that senses phosphate levels, and PhoB, a response regulator that activates gene expression upon phosphorylation by PhoR. whiterose.ac.uk The core mechanism of signal transduction involving phosphorylation and dephosphorylation is conserved in TCSs. frontiersin.org However, evolutionary divergence can occur in the specificity of interaction between the kinase (PhoR) and its cognate response regulator (PhoB), as well as in the regulatory inputs and outputs of the system. nih.gov

Studies comparing PhoR and PhoB orthologs in different proteobacterial subdivisions, such as α- and γ-proteobacteria, have revealed clade-specific differences in residues important for their interaction specificity. nih.gov While the specificity residues are generally well-conserved, variations exist and can account for differences observed between phylogenetic groups. nih.gov These differences might reflect degeneracy in the residues enabling interaction or could have resulted in functional changes affecting the efficiency of interaction between PhoR and PhoB from different clades. nih.gov In vitro studies have demonstrated that PhoR kinases from E. coli (γ-proteobacteria) and C. crescentus (α-proteobacteria) exhibit different abilities to phosphorylate a panel of PhoB orthologs from various proteobacteria, supporting the idea of divergent phosphotransfer specificity. nih.gov

The Pho regulon, regulated by PhoR and PhoB, includes genes encoding the Pst phosphate sensing/transporting complex and PhoB itself, indicating a positive feedback loop in bacterial phosphate regulation. whiterose.ac.uk The composition of the Pho regulon and the specific genes regulated can vary between species, reflecting evolutionary divergence in the downstream regulatory network. Computational predictions have identified a significant number of putative Pho-regulated genes in different bacteria, such as Sinorhizobium meliloti and E. coli, further illustrating this variability. whiterose.ac.uk

Data on phosphotransfer specificity between PhoR and PhoB orthologs from different clades could be presented in a table format, illustrating the degree of cross-phosphorylation:

PhoR Source Species (Clade)PhoB Target Species (Clade)Phosphotransfer Efficiency
E. coli (γ)E. coli (γ)High
C. crescentus (α)C. crescentus (α)High
E. coli (γ)C. crescentus (α)Lower than cognate pair
C. crescentus (α)E. coli (γ)Lower than cognate pair
E. coli (γ)Other PhoB orthologs (β, etc.)Variable
C. crescentus (α)Other PhoB orthologs (β, etc.)Variable

Note: This table is illustrative based on the research findings indicating differential specificity nih.gov. Actual quantitative data would require specific experimental results.

The conservation of the core PhoR-PhoB signaling pathway across many prokaryotes underscores its fundamental importance in phosphate acquisition. However, the observed divergence in interaction specificity and regulon composition highlights how this system has been shaped by evolutionary pressures in different lineages.

Adaptive Evolution of this compound in Specific Niches

The evolution of TCSs, including the PhoR-PhoB system, is influenced by the specific challenges and environmental conditions faced by organisms in their particular niches. nih.gov Adaptive evolution can lead to changes in signal sensing, signal transduction, and DNA-binding properties of the regulatory proteins. nih.gov

In marine picocyanobacteria, for example, the absence of the phoB and phoR genes in certain clades (I and IV) suggests adaptation to niches where a complete Pho system might not be essential or where alternative phosphate acquisition strategies are employed. frontiersin.org Conversely, the presence of the Pho system in other picocyanobacteria clades indicates its importance in adapting to phosphate-limited waters, although different clades may exhibit distinct adaptation strategies. frontiersin.org

Adaptive mutations in TCS proteins, such as PhoR and PhoB, can also arise to prevent cross-talk between paralogous signaling systems, enabling the expansion of these protein families. nih.gov This suggests that as genomes evolve and acquire duplicated genes, adaptations occur within existing systems like PhoR-PhoB to maintain signaling fidelity.

The accessory genome content in prokaryotes, often acquired through horizontal gene transfer, can also contribute to niche adaptation. oup.comresearchgate.net While the Pho system genes (phoR, phoB, pst genes) are generally considered part of the core genome in many bacteria, variations in associated regulatory elements or the presence of additional phosphate-related genes in the accessory genome could contribute to adaptation to specific phosphate availability in different environments.

Research findings on adaptive evolution often involve comparative genomic analyses of closely related strains or species occupying different ecological niches. By comparing the sequences of PhoR and associated proteins, as well as the composition of the Pho regulon, researchers can identify genetic changes potentially linked to niche adaptation. For instance, studies on Coxiella burnetii isolates, which occupy different niches, have used comparative genomics to reveal genomic plasticity and diversity in potential effector proteins, although the focus was not specifically on PhoR. asm.org However, the principles of identifying adaptive changes through comparative analysis of orthologous genes and gene content are applicable to the PhoR system. libretexts.orgoup.comroyalsocietypublishing.org

Adaptive evolution in PhoR could involve changes in its sensor domain to recognize different phosphate-related signals or changes in its kinase domain affecting the efficiency or specificity of PhoB phosphorylation under specific environmental conditions. While detailed examples of specific amino acid substitutions in PhoR directly linked to adaptation to a defined niche are still an active area of research, the framework of adaptive evolution in TCSs provides a strong basis for investigating such changes in the this compound.

Data on the presence/absence of PhoR and related genes in different environmental isolates or species from distinct niches could be presented to illustrate potential adaptive gene loss or gain:

Species/Strain (from specific niche)Presence of phoR geneNiche Characteristics (e.g., Phosphate Availability)
E. coli (typical lab strain)PresentVariable, often nutrient-rich
C. crescentusPresentAquatic environments
Marine Picocyanobacteria Clade IAbsentCold, temperate waters, potentially low Pi frontiersin.org
Marine Picocyanobacteria Clade IVAbsentCold, temperate waters, potentially low Pi frontiersin.org
Marine Picocyanobacteria Clade IIPresentVariable, some strains in P-depleted waters frontiersin.org

Comparative genomics and phylogenetic analysis of PhoR and its associated regulatory network provide a powerful approach to understanding the evolutionary forces that have shaped this essential phosphate-sensing system in prokaryotes, enabling their adaptation to diverse environmental conditions.

Advanced Methodologies for Phor Protein Research

Genetic Manipulation and Mutagenesis Studies

Genetic manipulation and mutagenesis are fundamental approaches for understanding the role of specific amino acids or regions within the PhoR protein and its associated regulatory pathways. These techniques allow researchers to alter the phoR gene and observe the resulting effects on protein expression, activity, and cellular phenotype.

Gene Deletion and Point Mutagenesis

Gene deletion involves removing the entire phoR gene or specific regions, providing insights into the necessity of the protein or its domains for particular functions. Point mutagenesis, on the other hand, introduces specific nucleotide changes to alter individual amino acids in the this compound. This is a crucial tool for investigating the role of conserved residues, active site components, or residues involved in protein-protein interactions or phosphorylation. Site-directed mutagenesis, also known as site-specific or oligonucleotide-directed mutagenesis, is a molecular biology technique used to create specific, targeted alterations (insertions, deletions, and substitutions) within a DNA sequence in vitro. creative-biostructure.comnumberanalytics.com This technique is vital for studying the structure and biological activity of DNA, RNA, and protein molecules, as well as for protein engineering. creative-biostructure.com Precise phoR deletion mutants have been used to support the hypothesis that PhoR functions as a phospho-PhoB phosphatase, suggesting this activity resides within the histidine phosphorylation domain. nih.gov Studies have also utilized random PCR mutagenesis to create plasmid libraries of phoB mutants to identify altered recognition (AR) mutants showing enhanced activation by a non-cognate kinase, VanS. pnas.orgnih.gov This involved cloning mutagenized phoB genes into conditionally replicative plasmids and integrating them into the chromosome of a reporter strain. pnas.orgnih.gov

Reporter Gene Fusions (e.g., phoA, fluorescent proteins)

Reporter gene fusions are widely used to monitor the transcriptional activity of genes regulated by the PhoR/PhoB system or to track the localization and expression levels of PhoR itself. By fusing the promoter region of a target gene or the phoR gene to a reporter gene (such as phoA encoding alkaline phosphatase or genes encoding fluorescent proteins like GFP), researchers can indirectly measure gene expression levels under different conditions. acs.orgresearchgate.nettandfonline.com Alkaline phosphatase (PhoA) fusions have been used as reporters for the activity of the PhoR/PhoB system, where increased PhoB protein levels correlate with increased alkaline phosphatase activity under phosphate-limiting conditions. pnas.org Fluorescent proteins, such as Green Fluorescent Protein (GFP) and its variants, serve as powerful tools for fusing to protein targets to examine living systems using fluorescence microscopy. ualberta.catandfonline.com They can function as reporters of transcriptional regulation and protein localization. ualberta.caresearchgate.net The use of fluorescent proteins as reporters for protein localization in Escherichia coli has been explored by creating gene fusions between a gene encoding a protein of interest (e.g., maltose-binding protein) and a variant of gfp optimized for fluorescence in bacteria. researchgate.net

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for analyzing the properties of the this compound in vitro and in vivo, including its enzymatic activities, interactions with other molecules, and structural characteristics.

In Vitro Phosphorylation Assays

In vitro phosphorylation assays are direct methods to study the kinase and phosphatase activities of PhoR. These assays typically involve incubating purified PhoR (or its cytoplasmic domain) with its substrate, the response regulator PhoB, in the presence of ATP (often radiolabeled) to measure phosphotransfer. nih.govraybiotech.com Dephosphorylation and phosphotransfer reactions have been individually performed in vitro with the cytoplasmic fragment of PhoR (PhoRcyt) to study its phosphatase activity on phosphorylated PhoB. nih.govpnas.org These assays can confirm predictions based on in vivo studies and reveal mechanistic differences, such as a weaker interaction between the histidine sensor kinase and response regulator leading to diminished phosphatase activities. pnas.org Kinase activity can be determined by mixing a purified kinase with an unphosphorylated substrate and radiolabeled ATP, followed by analysis for phosphorylation. raybiotech.com

Protein-Protein Interaction Studies (e.g., Bacterial Two-Hybrid, Co-elution)

Understanding the interactions between PhoR and other proteins, particularly PhoB and potentially other kinases or regulatory proteins, is crucial for deciphering the signaling pathway. Techniques like the bacterial two-hybrid system and co-elution are employed for this purpose. The bacterial adenylate cyclase two-hybrid assay (BACTH) is a well-established method to investigate protein-protein interactions in bacteria. researchgate.net This system is based on the reconstitution of adenylate cyclase activity when two interacting proteins, fused to separate adenylate cyclase fragments, are brought into proximity. researchgate.net Co-elution experiments can be used to confirm protein-protein interactions observed through other methods, such as the bacterial two-hybrid system. byu.edu This involves purifying a protein complex and identifying co-purifying proteins. Co-immunoprecipitation is another powerful technique used to isolate and study protein-protein interactions by using an antibody specific to one protein in a complex, allowing the identification of interacting proteins. abcam.com

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

While PhoR is primarily a kinase and phosphatase, its partner PhoB is a DNA-binding response regulator. EMSA is a technique used to study protein-DNA interactions, often employed to assess the binding of phosphorylated PhoB to pho box sequences in the promoters of target genes. thermofisher.comwikipedia.orgresearchgate.net This assay is based on the principle that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing gel. thermofisher.comwikipedia.org EMSA can be used qualitatively to identify sequence-specific DNA-binding proteins and, in conjunction with mutagenesis, to identify important binding sequences within regulatory regions. thermofisher.com Studies have used EMSA coupled with in vivo reporter assays to demonstrate that phosphorylated PhoP (a response regulator in a similar system) binding at specific DNA motifs is essential for transcription activation. nih.gov

Compound Names and PubChem CIDs

Omics-Based Approaches

Omics-based approaches, including transcriptomics and proteomics, are powerful tools for globally analyzing the molecular consequences of PhoR-mediated signaling. These methodologies allow for the systematic identification and quantification of changes in gene expression and protein abundance, providing a comprehensive view of the cellular response to varying phosphate (B84403) availability. plos.orgasm.orgagresearch.co.nz By examining the entire transcriptome and proteome, researchers can define the scope of the Pho regulon and identify novel components or pathways influenced by PhoR activity. plos.orgasm.org

Transcriptomics for Regulon Definition

Transcriptomics, primarily through techniques such as microarray analysis and RNA sequencing, is instrumental in defining the complete set of genes that constitute the Pho regulon. plos.orgfrontiersin.org By comparing the transcriptomes of bacteria under phosphate-limiting and phosphate-replete conditions, particularly in strains with altered PhoR or PhoB activity, researchers can identify genes whose mRNA levels are significantly changed. plos.orgasm.org These studies have revealed that the Pho regulon extends beyond core phosphate metabolism genes to include those involved in stress responses, cell envelope modification, and virulence. asm.orgplos.orgfrontiersin.org For example, microarray analysis in Citrobacter rodentium comparing wild-type and pstCA mutants (which mimic phosphate starvation and lead to constitutive Pho regulon expression) identified hundreds of differentially expressed genes, highlighting the global regulatory role of the Pho system. plos.org The presence of PhoB-binding sites (Pho boxes) in the promoter regions of identified genes further confirms their direct regulation by the PhoR-PhoB system. plos.orgfrontiersin.org

Proteomics for Phosphoprotein Identification

Proteomics, and specifically phosphoproteomics, is essential for understanding the post-translational modifications, particularly phosphorylation, that are central to PhoR signaling. nih.govpnas.org PhoR itself is a phosphoprotein, undergoing autophosphorylation on a histidine residue. oup.comnih.govasm.org Its primary target, PhoB, is phosphorylated on an aspartate residue. oup.comnih.govasm.org Phosphoproteomic techniques, often involving enrichment of phosphopeptides or phosphoproteins using methods like immobilized metal affinity chromatography (IMAC) coupled with high-resolution mass spectrometry (MS), enable the identification and quantification of phosphorylated proteins within a cell lysate. nih.govnih.govresearchgate.netfrontiersin.org These methods can identify not only the direct phosphorylation targets of PhoR, such as PhoB, but also other proteins in the Pho regulon or interacting pathways whose phosphorylation status is altered in response to PhoR activity. nih.govpnas.org Techniques like PA-GeLC-MS/MS allow for the identification of phosphoproteins and proteins that are part of phosphoprotein complexes, providing insights into the downstream signaling cascades and protein interactions influenced by PhoR. nih.gov

Quantitative Kinetic Analysis and Modeling of Signaling Pathways

Quantitative kinetic analysis and mathematical modeling are crucial for understanding the dynamic behavior and regulatory principles of the PhoR-PhoB two-component system. asm.orgnih.gov These approaches move beyond static measurements to capture the temporal aspects of signal transduction, including the rates of phosphorylation, dephosphorylation, and protein-protein interactions. asm.orgnih.gov Experimental techniques such as transcription reporter assays and in vivo phosphorylation analyses provide quantitative data on the system's response kinetics under different conditions. asm.orgnih.gov This data is then used to build and validate mathematical models that can simulate the behavior of the signaling pathway. asm.orgnih.gov Quantitative kinetic studies of the E. coli PhoR-PhoB system have revealed the importance of PhoR's phosphatase activity in the rapid shutoff of the pathway upon removal of the phosphate limitation stimulus. asm.orgnih.gov Modeling has helped to quantify the strength of PhoR phosphatase activity required to prevent spurious activation of PhoB by other kinases or small molecule phosphodonors, ensuring the specificity and accuracy of the phosphate sensing system. asm.orgnih.gov Advanced protein array platforms can also contribute quantitative data on protein phosphorylation states and signaling network activities for kinetic modeling. osti.gov

Q & A

Q. Methodological Insight :

  • Use phos-tag SDS-PAGE and Western blotting to detect PhoR phosphorylation states under stress conditions (pH 4.5, 250 mM NaCl) .
  • Employ RNA-seq to identify PhoP-regulated genes (e.g., lipF, pks2) in PhoR-deficient mutants .

Advanced: How do PhoR’s dual kinase and phosphatase activities influence its regulatory function?

PhoR exhibits kinase activity (phosphorylating PhoP under acidic pH) and phosphatase activity (dephosphorylating P~PhoP to terminate signaling). This duality ensures precise control of the PhoP regulon. Mutant studies show that disrupting either activity attenuates M. tuberculosis virulence in macrophages .

Q. Experimental Design :

  • Use mycobacterial protein fragment complementation (M-PFC) to map kinase-phosphatase interactions .
  • Compare phosphorylation kinetics in PhoR mutants (e.g., D71N) using radiolabeled ATP in in vitro phosphotransfer assays .

Basic: What experimental methods are used to study PhoR phosphorylation dynamics?

  • Phos-tag gels : Resolve phosphorylated (P~PhoR) and unphosphorylated PhoR in cell lysates .
  • Heterologous expression systems : Express His-tagged PhoR in M. tuberculosis under stress-inducible promoters (e.g., p19KPro) to quantify phosphorylation levels .

Q. Data Analysis :

  • Normalize phosphorylation signals to loading controls (e.g., RpoB) and calculate P~PhoR percentages using densitometry .

Advanced: How can researchers resolve conflicting data on PhoR’s interaction with non-cognate partners?

PhoR may cross-talk with non-cognate kinases (e.g., PrrB) or regulators (e.g., DevR). Conflicting data arise from differences in in vitro vs. in vivo conditions.

Q. Strategies :

  • Perform competitive phosphotransfer assays with purified proteins (e.g., PhoR vs. PrrB) to quantify specificity .
  • Use genetic knockouts (e.g., ΔprrB) to isolate PhoR-dependent signaling in macrophage infection models .

Basic: What bioinformatics tools are recommended for analyzing PhoR’s evolutionary selection pressures?

  • dN/dS ratio analysis : Identify positive selection (dN/dS >1) in phoR across M. tuberculosis complex (MTBC) strains .
  • Population genomics : Use datasets (e.g., Malawi clinical strains) to link PhoR mutations to transmission clusters .

Key Finding :
PhoR is under diversifying selection in human-adapted MTBC strains (dN/dS = 2.37), suggesting host-specific adaptation .

Advanced: What strategies optimize PhoR protein stability during in vitro experiments?

  • Buffer optimization : Include 10% glycerol and 150 mM NaCl in lysis buffers to prevent aggregation .
  • Tagging systems : Use His-tagged PhoR for improved solubility and purification via nickel affinity chromatography .

Validation :
Monitor PhoR stability under simulated phagosomal conditions (pH 4.5, oxidative stress) using circular dichroism (CD) spectroscopy .

Basic: How does acidic pH affect PhoR’s signaling activity in host-pathogen interactions?

At pH 4.5 (mimicking phagosomes), >90% of PhoR is phosphorylated, activating PhoP to upregulate virulence factors. In contrast, oxidative stress (5 mM diamide) maintains PhoR in an inactive state .

Key Experiment :
Compare PhoP regulon expression in WT vs. ΔphoR strains under pH 4.5 using qRT-PCR .

Advanced: How to design genetic knockouts of PhoR without compensatory pathway activation?

  • Complementation assays : Introduce phoR under a constitutive promoter in ΔphoR strains to confirm phenotype reversibility .
  • Transcriptomic profiling : Validate absence of compensatory regulon activation (e.g., PhoM-dependent pathways) via RNA-seq .

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